molecular formula C11H9NO3 B093332 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 1081-17-0

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B093332
CAS RN: 1081-17-0
M. Wt: 203.19 g/mol
InChI Key: XAHCEMQKWSQGLQ-UHFFFAOYSA-N
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Description

The compound "1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a core structure in various heterocyclic compounds known for their biological activities. The methoxy group attached to the phenyl ring distinguishes it from other derivatives and may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with methoxyphenyl groups, typically involves multi-step organic reactions. For instance, the synthesis of related compounds has been achieved through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines, as well as through the reaction of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amino compounds . These methods highlight the versatility of synthetic approaches to access a variety of 1H-pyrrole-2,5-dione derivatives.

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives can be characterized by techniques such as X-ray diffraction (XRD), which provides information on the crystal structure and the spatial arrangement of atoms within the molecule. For example, a related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, was found to have a dihedral angle of 75.60° between the methoxybenzene and 1H-pyrrole-2,5-dione rings, indicating a significant twist between the two rings .

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to their reactive sites. For instance, they can undergo reactions with amines to form spiro compounds, as seen in the reaction of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amino compounds . Additionally, the presence of the methoxy group may influence the reactivity of the compound, as seen in the study of glycolic acid oxidase inhibitors, where methylation of certain substituents reduced the potency of the inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. The presence of the methoxy group can affect the lipophilicity of the compound, which in turn can impact its biological activity, as seen in the study of glycolic acid oxidase inhibitors . Additionally, the electronic properties of the molecule, such as the distribution of electron density, can be studied using quantum chemical calculations, as demonstrated in the corrosion inhibition study of related 1H-pyrrole-2,5-dione derivatives . These properties are crucial for understanding the behavior of the compound in various environments, including biological systems and industrial applications.

Scientific Research Applications

  • Corrosion Inhibition : 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their inhibitive action is significant and they primarily function through a chemisorption process (Zarrouk et al., 2015).

  • Glycolic Acid Oxidase Inhibitors : Derivatives of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione have been synthesized and studied as inhibitors of glycolic acid oxidase (GAO), showing potential as therapeutic agents (Rooney et al., 1983).

  • Electron Transport Layer in Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione has been synthesized for use as an electron transport layer in inverted polymer solar cells, enhancing their power conversion efficiency (Hu et al., 2015).

  • Organic Photovoltaics and Optoelectronics : 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives have applications in the synthesis of photoluminescent conjugated polymers and copolymers, useful in electronic applications like polymer light-emitting diodes (Beyerlein & Tieke, 2000; Zhang & Tieke, 2008)(Zhang & Tieke, 2008).

  • Synthesis of Novel Organic Materials : Symmetrically substituted derivatives of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione have been synthesized and display properties suitable for the development of new organic optoelectronic materials (Zhang et al., 2014).

  • Anti-Cancer Therapeutics : Some pyrrole derivatives, including 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione-related compounds, have shown potential as anti-cancer therapeutics by inhibiting protein kinases and exhibiting proapoptotic and antioxidant properties (Kuznietsova et al., 2019).

  • Photophysical Properties : Bisaryl-substituted derivatives of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione exhibit unique photophysical properties, useful in the development of fluorescence applications (Lauer et al., 2014).

properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHCEMQKWSQGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284902
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

1081-17-0
Record name 1081-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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